5-Iodo-1-methyl-1H-indazole
Overview
Description
5-Iodo-1-methyl-1H-indazole (IMI) is a synthetic aromatic heterocyclic compound that is of interest for its potential applications in synthetic organic chemistry, drug development, and biological research. It is a substituted indazole, a six-membered nitrogen-containing ring, which is a structural analog of indole. IMI is produced by the reaction of 1-methyl-1H-indazole with iodine and is used as a starting material in the synthesis of other organic compounds.
Scientific Research Applications
Radioligand Synthesis for 5HT3 Receptor Studies
5-Iodo-1-methyl-1H-indazole derivatives have been used in the synthesis of radioligands for studying 5HT3 receptors. Robertson et al. (1990) synthesized a tritium-labeled compound, 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, which showed high affinity for 5HT3 receptors in rat brain membranes. This radioligand has been instrumental in detailed biochemical studies of the interactions of serotonin antagonists with 5HT3 receptors across multiple tissues (Robertson et al., 1990).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered that indazole-carboxamides, including 1-methyl-1H-indazole derivatives, are highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds have been synthesized with high overall yields and found to be competitive and reversible inhibitors, showing great promise in the treatment of neurological disorders (Tzvetkov et al., 2014).
Structural Studies and Supramolecular Interactions
Research by Teichert et al. (2007) on NH-indazoles, which include this compound derivatives, focused on the structural determination and supramolecular interactions of these compounds. The study provided insights into how the replacement of a hydrogen atom by a fluorine atom affects the supramolecular structure of NH-indazoles (Teichert et al., 2007).
Synthesis of Novel Indazole Derivatives
Bistocchi et al. (1981) described the synthesis of new derivatives of ethyl-1H-indazole-3-carboxylate, which involved substituting various aliphatic or aromatic acyl radicals at the N1 position. These derivatives, including this compound, have been explored for potential antiarthritic effects (Bistocchi et al., 1981).
Halogen Bonding in Molecular Probes
He et al. (2020) investigated the halogen bonding interactions in molecular probes, including those involving this compound derivatives. Their findings highlight the potential of halogen bonding in optimizing molecular probes for various biochemical applications (He et al., 2020).
Analytical and Structural Characterization
Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a synthetic cannabinoid analogue of 5F-ADB, which includes structural analysis of this compound derivatives. This study provides valuable insights for forensic and clinical purposes (Dybowski et al., 2021).
Efficient Synthesis of Functionalized Indazoles
Fraile et al. (2011) reported the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, involving palladium cross-coupling reactions. This synthesis process includes the utilization of 3-iodo-1H-indazol-1-yl derivatives (Fraile et al., 2011).
Mechanism of Action
While the specific mechanism of action for 5-Iodo-1-methyl-1H-indazole is not mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Safety and Hazards
The safety data sheet for 5-Iodo-1-methyl-1H-indazole indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions in the research of 1H-indazoles, including 5-Iodo-1-methyl-1H-indazole, involve the development of new synthetic approaches . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .
Properties
IUPAC Name |
5-iodo-1-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVAWASNYRGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672037 | |
Record name | 5-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072433-59-0 | |
Record name | 5-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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